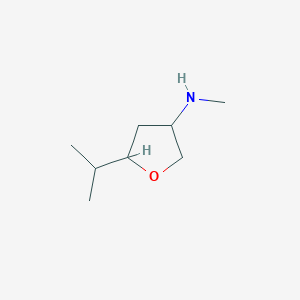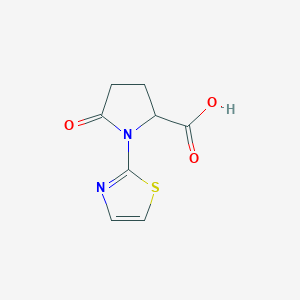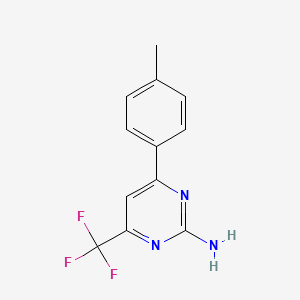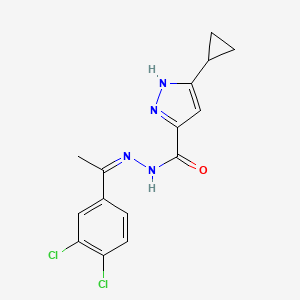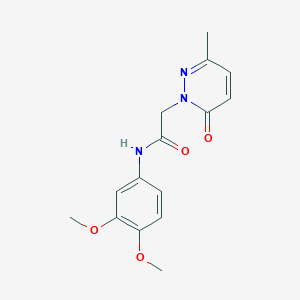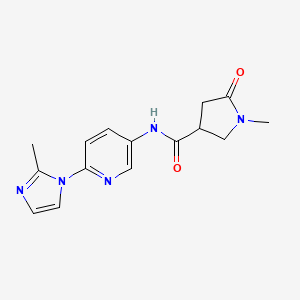
1-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound featuring a pyridine ring, an imidazole ring, and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and imidazole intermediates, followed by their coupling and subsequent modifications to introduce the pyrrolidine ring and the carboxamide group. Common reagents used in these reactions include various organic solvents, catalysts, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new biochemical probes or therapeutic agents.
Medicine: The compound’s potential bioactivity suggests it could be explored for drug development, particularly in targeting specific enzymes or receptors.
Industry: In materials science, the compound might be used to develop new materials with unique properties, such as improved conductivity or stability.
Mécanisme D'action
The mechanism of action of 1-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridine-imidazole derivatives and pyrrolidine-carboxamide compounds. Examples might include:
- 1-(2-methyl-1H-imidazol-1-yl)-3-(pyridin-3-yl)propan-1-one
- N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
What sets 1-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.
Propriétés
Formule moléculaire |
C15H17N5O2 |
|---|---|
Poids moléculaire |
299.33 g/mol |
Nom IUPAC |
1-methyl-N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H17N5O2/c1-10-16-5-6-20(10)13-4-3-12(8-17-13)18-15(22)11-7-14(21)19(2)9-11/h3-6,8,11H,7,9H2,1-2H3,(H,18,22) |
Clé InChI |
ONARUXGRFYUOTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1C2=NC=C(C=C2)NC(=O)C3CC(=O)N(C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,9'-Spirobi[fluoren]-4-yldiphenylphosphine oxide](/img/structure/B14879551.png)
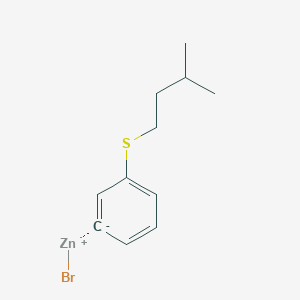
![N-cyclopropyl-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide](/img/structure/B14879559.png)
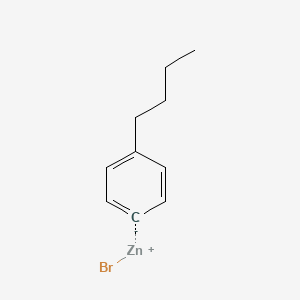

![4-[(2'-Fluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14879588.png)
![N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-(3-methylphenoxy)propanehydrazide](/img/structure/B14879590.png)
